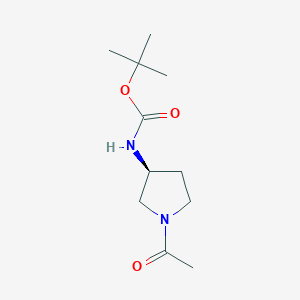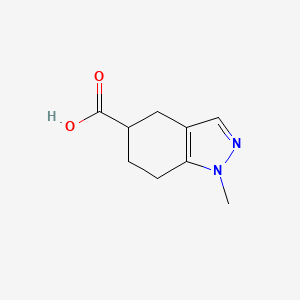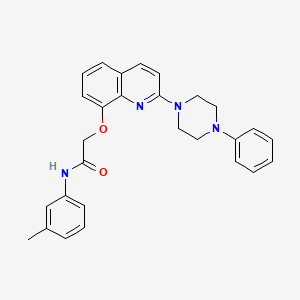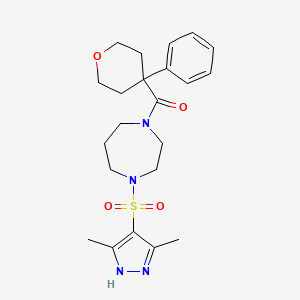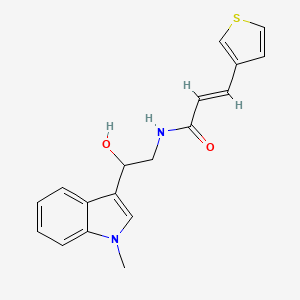
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a complex organic compound that features an indole moiety, a thiophene ring, and an acrylamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: Starting with a precursor such as 1-methylindole, the indole ring is functionalized to introduce the hydroxyethyl group.
Thiophene Ring Introduction: The thiophene ring is then attached to the acrylamide backbone through a coupling reaction.
Final Assembly: The final step involves the condensation of the indole derivative with the thiophene-acrylamide intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acrylamide double bond can be reduced to a single bond.
Substitution: The indole and thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated amide.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers are exploring its potential as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The indole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(E)-N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide: Lacks the methyl group on the indole ring.
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(furan-3-yl)acrylamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to the presence of both the indole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its reactivity and potential biological activity compared to similar compounds.
属性
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-11-15(14-4-2-3-5-16(14)20)17(21)10-19-18(22)7-6-13-8-9-23-12-13/h2-9,11-12,17,21H,10H2,1H3,(H,19,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMBOZCKMQQHB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
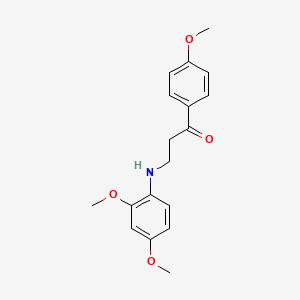
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)
![2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2700371.png)

![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)
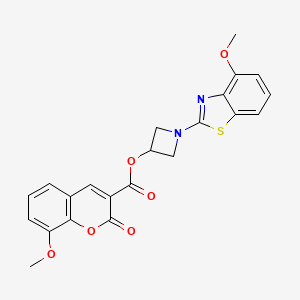
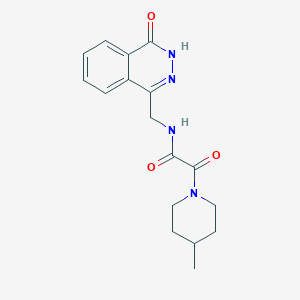
![ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2700381.png)

![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)
